Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate
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Overview
Description
Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.369 g/mol . It is known for its unique structure, which includes an ethanoanthracene core. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate typically involves the reaction of 9,10-dihydro-9,10-ethanoanthracene with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of scale-up from laboratory synthesis would apply, including optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its unique structural features. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylate
- Trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
- Trans-α,α,α′,α′-tetra(p-chlorophenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol
Uniqueness
Ethyl 9,10-dihydro-9,10-ethanoanthracen-11-ylcarbamate stands out due to its specific ethyl carbamate group, which imparts unique chemical properties and potential biological activities. This differentiates it from other similar compounds that may have different substituents or functional groups .
Properties
CAS No. |
58286-94-5 |
---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
ethyl N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)carbamate |
InChI |
InChI=1S/C19H19NO2/c1-2-22-19(21)20-17-11-16-12-7-3-5-9-14(12)18(17)15-10-6-4-8-13(15)16/h3-10,16-18H,2,11H2,1H3,(H,20,21) |
InChI Key |
IZHNIWLBVIDJPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origin of Product |
United States |
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